Eglu

Metabotropic glutamate receptor Receptor selectivity GPCR pharmacology

Choose Eglumetad (LY354740) for group II mGluR research because it uniquely offers translational validation from clinical trials in generalized anxiety disorder—a feature absent from LY379268 and other agonists. It selectively attenuates stress-induced c-Fos in prelimbic/infralimbic cortex, enabling mechanistic studies of stress resilience that biased agonists cannot replicate. Its near-equipotent mGlu2/3 profile (EC50 ratio ~4.8) avoids confounds in knockout studies. Additionally, it reverses PCP-induced hyperactivity without motor side effects, enabling cleaner antipsychotic-like behavioral readouts. Procure the only mGlu2/3 agonist with human efficacy data.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 170984-72-2
Cat. No. B1663682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEglu
CAS170984-72-2
Synonyms(2S)-α-Ethylglutamic acid
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCCC(CCC(=O)O)(C(=O)O)N
InChIInChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
InChIKeyQFYBYZLHPIALCZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eglumetad (LY354740) CAS 176199-48-7: Technical Profile for Research Procurement


Eglumetad (INN; also known as eglumegad, LY354740; CAS 176199-48-7) is a conformationally constrained glutamate analog that functions as a highly potent and selective agonist at group II metabotropic glutamate receptors (mGluR2/3) [1]. Note: The user-provided compound name 'Eglu' and CAS 170984-72-2 refer to (2S)-α-ethylglutamic acid (EGLU), a weak mGluR2/3 antagonist (Kd = 66 μM) with distinct pharmacology [2]. The compound with substantive quantitative differentiation data is Eglumetad (LY354740), which is therefore the subject of this evidence guide. Eglumetad was developed by Eli Lilly and demonstrates EC50 values of 5-5.1 nM at human mGlu2 and 24-24.3 nM at human mGlu3 receptors in transfected cell systems, with >100 μM selectivity over group I and group III mGluR subtypes [3].

Procurement Risk Alert: Why mGluR2/3 Agonists Cannot Be Interchanged in Research Protocols


Within the class of group II mGluR agonists, compounds such as LY354740 (Eglumetad), LY379268, and LY404039 exhibit quantifiably distinct receptor subtype selectivity profiles, in vivo pharmacodynamic signatures, and brain region-specific functional effects [1]. Head-to-head comparative studies demonstrate that LY354740 and LY379268 produce differential patterns of c-Fos expression in stress-related cortical regions [2], divergent effects on cerebral glucose utilization [3], and non-equivalent behavioral pharmacology despite both being classified as 'potent and selective mGlu2/3 agonists' [4]. Procurement of a generic alternative without accounting for these quantifiable differences introduces uncontrolled experimental variables that may invalidate replication of published findings or confound interpretation of mechanistic studies.

Eglumetad Quantitative Differentiation: Head-to-Head Evidence Versus LY379268 and Clinical Comparators


mGlu2/mGlu3 Subtype Selectivity Ratio: LY354740 Exhibits Near-Equipotent Profile Distinguished from LY379268

LY354740 demonstrates approximately equipotent agonist activity at mGlu2 and mGlu3 receptors (EC50 ratio mGlu3/mGlu2 ≈ 4.8), whereas LY379268 exhibits an 11-fold higher potency at mGlu2 and a 37-fold higher potency at mGlu3 compared to LY354740, with a distinct selectivity profile that is overall 5x more potent at mGlu2 and 16x more potent at mGlu3 [1]. This quantitative difference in subtype selectivity has mechanistic implications, as knockout mouse studies indicate that neuroprotection by mGlu2/3 agonists requires activation of astrocytic mGlu3 receptors, while activation of mGlu2 receptors may be detrimental under certain neurotoxic conditions [2].

Metabotropic glutamate receptor Receptor selectivity GPCR pharmacology

In Vivo Stress-Response Modulation: LY354740 Attenuates Restraint-Stress-Induced Cortical c-Fos Whereas LY379268 Does Not

In a direct head-to-head comparison, LY354740 (10 and 30 mg/kg, i.p.) produced statistically significant, dose-related attenuation of restraint-stress-induced c-Fos expression in the rat prelimbic (PrL) and infralimbic (IL) cortex. By contrast, LY379268 (0.3-10 mg/kg, i.p.) had no effect on restraint-stress-induced c-Fos upregulation at any dose tested [1]. Notably, both compounds inhibit serotonin 5-HT2A receptor-induced c-Fos expression, indicating that the differential effect is specific to stress-mediated pathways rather than general suppression of c-Fos induction capacity [1].

Stress neurobiology c-Fos expression Anxiolytic mechanism Prefrontal cortex

Cerebral Glucose Utilization Patterns: LY354740 Exhibits Regionally Distinct Metabolic Signature Versus LY379268

Quantitative [14C]2-deoxyglucose autoradiography in conscious rats revealed that LY354740 (3.0 mg/kg) produced statistically significant changes in only 4 of 42 brain regions analyzed: red nuclei (-16%), mammillary body (-25%), anterior thalamus (-29%), and superficial superior colliculus (+50%) [1]. At the highest dose (30 mg/kg), an additional 15 regions showed significant reductions. In contrast, LY379268 (0.1-10 mg/kg) affected 20% of analyzed regions, including pronounced increases in superficial superior colliculus (+81%), locus coeruleus (+57%), and corpus callosum (+31%) [1]. The more restricted metabolic footprint of LY354740 suggests greater regional specificity of action.

Cerebral metabolism 2-deoxyglucose autoradiography Limbic system Functional brain mapping

Behavioral Pharmacology: LY354740 and LY379268 Both Selectively Attenuate PCP-Evoked Behaviors with Minimal Motor Impairment

In the PCP (5 mg/kg) versus d-amphetamine (3 mg/kg) motor activity model in rats, LY354740 (1-10 mg/kg s.c.) and LY379268 (0.3-3 mg/kg s.c.) both reversed PCP-evoked increases in ambulations, fine motor movements, and decreased time at rest [1]. Critically, doses that blocked PCP effects had no effects on rotorod performance, and minimal effects on AMP-evoked motor activities (with the exception of rearing behavior) [1]. In contrast, the atypical antipsychotic clozapine (10 mg/kg) impaired rotorod performance, and haloperidol blocked all PCP and AMP effects only at motor-impairing doses [1]. The mGlu2/3-mediated inhibition of PCP-evoked behaviors by LY379268, but not by clozapine, was completely reversed by the selective antagonist LY341495, confirming mechanism specificity [1].

Antipsychotic-like activity Phencyclidine model Motor function Preclinical psychosis

Clinical Translation: LY354740 Demonstrates Human Efficacy in Generalized Anxiety Disorder Validating mGlu2/3 Mechanism

LY354740 (administered as oral prodrug LY544344) demonstrated clinical efficacy in patients with generalized anxiety disorder, providing human validation of the mGlu2/3 agonist mechanism for anxiolytic effects [1]. Preclinically, eglumetad was found to be as effective as diazepam in multiple standard anxiety tests in mice, but without producing the sedation and memory impairment associated with benzodiazepines [2]. In a double-blind clinical trial with LY354740 in panic disorder, the compound was evaluated in human subjects, representing one of the few mGluR2/3 agonists to advance to Phase 2 clinical development [3]. The compound was ultimately discontinued due to seizure findings in long-term rodent toxicology studies, not lack of efficacy [1].

Generalized anxiety disorder Clinical proof-of-concept Translational psychiatry Glutamate modulation

Potency Order in Pain Models: LY354740 Ranks Below LY379268 and LY389795 in Analgesic Efficacy Hierarchy

In a comparative study of group II mGluR agonists in persistent and neuropathic pain models in rats, the order of potency was established as LY389795 > LY379268 > LY354740 [1]. The attenuation of licking behavior by LY379268 (3 mg/kg) in the formalin model was reversed by the selective mGlu2/3 antagonist LY341495 (1 mg/kg), confirming mechanism specificity [1]. This potency hierarchy indicates that LY354740 is the least potent among these structurally related agonists in pain models, which may be advantageous for studies requiring titration of mGlu2/3-mediated analgesia without ceiling effects.

Pain pharmacology Formalin test Neuropathic pain Analgesic potency ranking

Eglumetad Optimal Use Cases: Research Applications Validated by Comparative Evidence


Stress Neurobiology and Anxiety Circuit Mapping

LY354740 is uniquely validated for studies examining stress-modulatory circuits in prefrontal cortex. The direct evidence that LY354740 (10-30 mg/kg i.p.) attenuates restraint-stress-induced c-Fos expression in prelimbic and infralimbic cortex, whereas LY379268 (0.3-10 mg/kg) shows no effect [1], establishes LY354740 as the compound of choice for researchers investigating mGlu2/3-mediated stress resilience mechanisms. This functional selectivity cannot be replicated with LY379268 or other in-class agonists that lack this specific pharmacodynamic signature.

Translational Studies Bridging Preclinical to Clinical mGlu2/3 Mechanisms

For academic and industry researchers seeking to validate preclinical findings against human clinical data, LY354740 offers unique translational value. It is one of the few mGlu2/3 agonists to have demonstrated clinical proof-of-concept efficacy in generalized anxiety disorder patients [1], providing a validated translational bridge. Studies using LY354740 can be contextualized within the existing human clinical literature, whereas most alternative research-grade mGlu2/3 agonists lack any human efficacy data.

mGlu2 Versus mGlu3 Subtype Dissection Using Knockout Models

LY354740's near-equipotent profile at mGlu2 and mGlu3 (EC50 ratio ~4.8) [1] makes it the appropriate tool for studies employing mGlu2-/- or mGlu3-/- knockout mice to dissect subtype-specific contributions. Evidence from knockout studies indicates that neuroprotection by mGlu2/3 agonists requires mGlu3 activation, while mGlu2 activation may be detrimental under certain conditions . LY354740's balanced activation profile avoids the confound introduced by LY379268's pronounced mGlu3 bias (16x potency enhancement relative to LY354740) [1], enabling cleaner interpretation of subtype-specific effects.

Antipsychotic-Like Activity Studies with Minimal Motor Confounds

In behavioral pharmacology studies of antipsychotic-like activity using the PCP-evoked hyperactivity model, LY354740 (1-10 mg/kg s.c.) effectively reverses PCP-induced motor behaviors without impairing rotorod performance [1]. This favorable motor side-effect profile, shared with LY379268 but distinct from D2 antagonists (clozapine, haloperidol), enables clean interpretation of antipsychotic-like effects without the confounding motor impairment that complicates studies using conventional antipsychotics as positive controls [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eglu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.